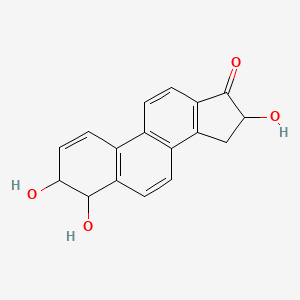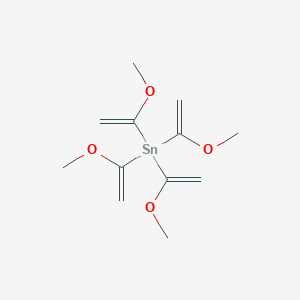
Tetrakis(1-methoxyvinyl)tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(1-methoxyvinyl)tin is an organotin compound with the empirical formula C12H20O4Sn and a molecular weight of 346.99 g/mol . It is a white powder with a melting point of 39-40°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxyvinyl)tin can be synthesized through the reaction of tin tetrachloride with 1-methoxyvinyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Tetrakis(1-methoxyvinyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxyvinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
科学研究应用
Tetrakis(1-methoxyvinyl)tin has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of tin-based materials and coatings.
作用机制
The mechanism of action of tetrakis(1-methoxyvinyl)tin involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
相似化合物的比较
Similar Compounds
Tetrakis(dimethylamino)tin: Another organotin compound with similar reactivity but different functional groups.
Tetrakis(diethylamino)tin: Similar to tetrakis(dimethylamino)tin but with ethyl groups instead of methyl groups.
Uniqueness
Its specific functional groups allow for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
81177-91-5 |
|---|---|
分子式 |
C12H20O4Sn |
分子量 |
346.99 g/mol |
IUPAC 名称 |
tetrakis(1-methoxyethenyl)stannane |
InChI |
InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3; |
InChI 键 |
LMPONJDGKKHCFD-UHFFFAOYSA-N |
规范 SMILES |
COC(=C)[Sn](C(=C)OC)(C(=C)OC)C(=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


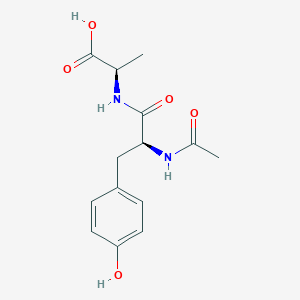

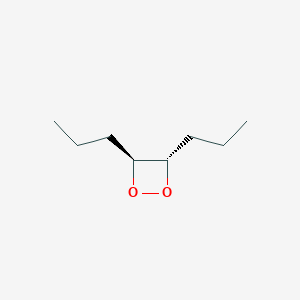
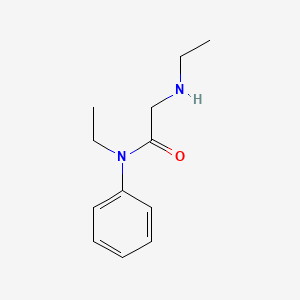
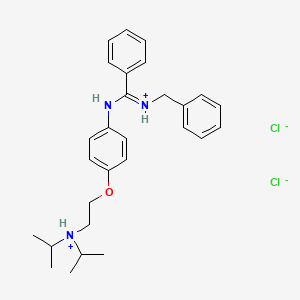

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)



![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
